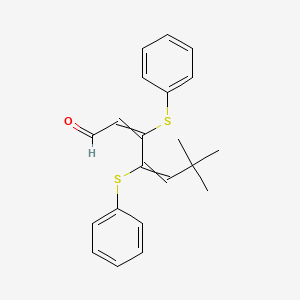
6,6-Dimethyl-3,4-bis(phenylsulfanyl)hepta-2,4-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-3,4-bis(phenylsulfanyl)hepta-2,4-dienal is an organic compound with the molecular formula C21H22OS2 It is characterized by the presence of two phenylsulfanyl groups attached to a hepta-2,4-dienal backbone, with two methyl groups at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3,4-bis(phenylsulfanyl)hepta-2,4-dienal typically involves the reaction of 4-ethoxy-1,2-bis(benzenesulfenyl)but-1,3-diene with appropriate aldehydes. The reaction conditions often include the use of 4-ethoxybuta-1,3-dienyl lithiums stabilized by 1- and 2-chalcogene groups . The process involves the formation of a four-carbon homologation of the carbonyl compounds, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dimethyl-3,4-bis(phenylsulfanyl)hepta-2,4-dienal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-3,4-bis(phenylsulfanyl)hepta-2,4-dienal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 6,6-Dimethyl-3,4-bis(phenylsulfanyl)hepta-2,4-dienal involves its interaction with molecular targets through its reactive functional groups. The phenylsulfanyl groups can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E,E)-hepta-2,4-dienal: A heptadienal with double bonds at positions 2 and 4, used as a flavoring agent.
6,6-Dimethylhepta-2,4-dienal: A related compound with similar structural features but lacking the phenylsulfanyl groups.
Uniqueness
6,6-Dimethyl-3,4-bis(phenylsulfanyl)hepta-2,4-dienal is unique due to the presence of two phenylsulfanyl groups, which impart distinct chemical reactivity and potential biological activities. This sets it apart from other similar compounds and makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
647010-36-4 |
|---|---|
Molekularformel |
C21H22OS2 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
6,6-dimethyl-3,4-bis(phenylsulfanyl)hepta-2,4-dienal |
InChI |
InChI=1S/C21H22OS2/c1-21(2,3)16-20(24-18-12-8-5-9-13-18)19(14-15-22)23-17-10-6-4-7-11-17/h4-16H,1-3H3 |
InChI-Schlüssel |
GNYYLRSVDPTURC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C=C(C(=CC=O)SC1=CC=CC=C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


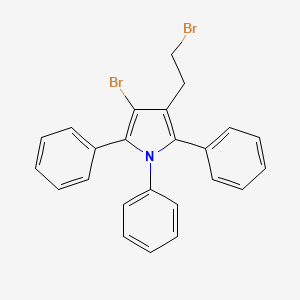
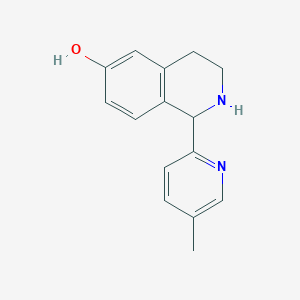
![Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12580883.png)
![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea](/img/structure/B12580898.png)
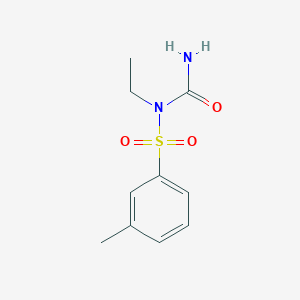
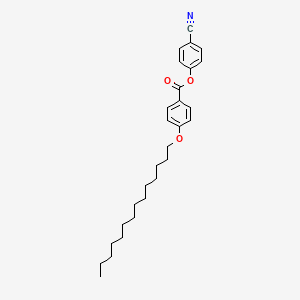
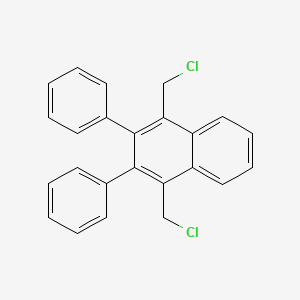
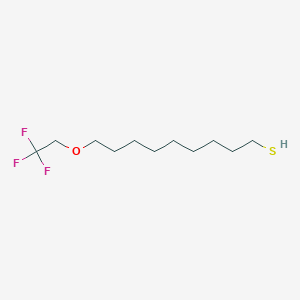
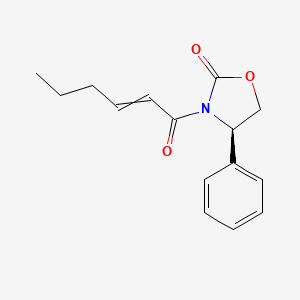
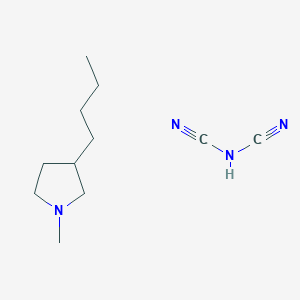

![1,3-Dithiolo[4,5-c]furan-2-thione](/img/structure/B12580958.png)


